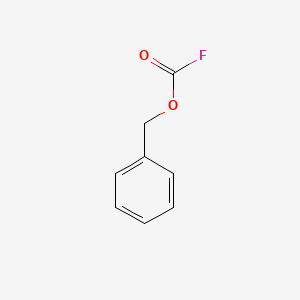

Benzyl fluoroformate

Description

Benzyl fluoroformate (C₈H₇FO₂) is a fluorinated ester derived from fluoroformic acid and benzyl alcohol. It is primarily utilized in solvolysis studies to investigate reaction mechanisms, particularly the interplay between nucleophilic substitution (SN) and addition–elimination pathways. The compound is synthesized via the reaction of benzyl alcohol with 1-chloroethyl benzyl carbonate, yielding this compound in ~60% purity after distillation. However, the product is often contaminated with up to 35% benzyl fluoride, which remains inert during solvolysis .

Key properties include:

- Mechanism: Predominantly undergoes solvolysis via an addition–elimination mechanism across most solvents, with the addition step being rate-determining .

- Solvent Sensitivity: Reactivity is highly dependent on solvent nucleophilicity (NT) and ionizing power (YCl). For example, in 70% trifluoroethanol (TFE), the first-order rate coefficient (kF) is 3.07 × 10⁻⁵ s⁻¹, increasing to 11.6 × 10⁻⁵ s⁻¹ in 50% TFE .

- Activation Parameters: In methanol, a solvent deuterium isotope effect (kH/kD) of 1.85 ± 0.06 is observed, supporting a rate-determining step involving nucleophilic attack .

Properties

CAS No. |

93942-41-7 |

|---|---|

Molecular Formula |

C8H7FO2 |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

benzyl carbonofluoridate |

InChI |

InChI=1S/C8H7FO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

ZDRODIGYILKBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Solvolysis Reactions

Benzyl fluoroformate undergoes solvolysis in hydroxylic solvents through a bimolecular addition–elimination mechanism. Key findings from kinetic studies include:

Table 1: Specific Rate Coefficients (k_F) for Solvolysis at 25.0°C

| Solvent | k_F (10⁻⁵ s⁻¹) | N_T | Y_Cl | k_F/k_Cl |

|---|---|---|---|---|

| Methanol | 3.35 ± 0.02 | 0.31 | -1.09 | 3.19 |

| Ethanol | 1.05 ± 0.01 | 0.86 | -2.03 | 1.46 |

| 80% Ethanol | 1.62 ± 0.01 | 2.47 | -0.08 | 0.63 |

| 60% Acetone | 8.88 ± 0.02 | 11.6 | -0.52 | 0.95 |

| 70% TFE | 3.07 ± 0.03 | 6.36 | -1.98 | 2.96 |

-

Mechanism : The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by fluoride elimination. The rate-determining step is the addition process, as evidenced by solvent isotope effects (k_MeOH/k_MeOD = 3.19) .

-

Solvent Effects : Rates increase with solvent nucleophilicity (N_T) and ionizing power (Y_Cl). In aqueous acetone, higher acetone content accelerates solvolysis due to enhanced nucleophilicity .

Nucleophilic Substitution

The electrophilic carbon in this compound participates in SN2-type reactions with strong nucleophiles:

Key Observations :

-

Amine Protection : Reacts with primary/secondary amines to form carbamates. For example, reaction with morpholine yields N-benzyloxycarbonyl morpholine in moderate yields.

-

Stereochemical Outcomes : Reactions with chiral alcohols proceed with inversion of configuration at the electrophilic center, consistent with a backside attack mechanism .

Table 2: Product Distribution in Solvolysis with Competing Nucleophiles

| Solvent | % Benzyl Alcohol | % Benzyl Ether | % Ester | Selectivity (S) |

|---|---|---|---|---|

| 80% Ethanol | 92 | 8 | 0 | 1.18 |

| 50% TFE | 68 | 27 | 5 | 0.93 |

| 60% Acetone | 45 | 55 | 0 | 0.82 |

Friedel–Crafts Benzylation

Under hydrogen-bond-donor (HBD) activation, this compound participates in Friedel–Crafts reactions with arenes:

-

Mechanism : HBDs (e.g., HFIP) coordinate to the fluorine atom, polarizing the C–F bond and generating a benzyl carbocation intermediate. This facilitates electrophilic aromatic substitution, yielding 1,1-diaryl alkanes .

-

Selectivity : Strong HBDs promote dissociative pathways (SN1-like), leading to partial racemization. Weak HBDs favor associative pathways (SN2-like) with retained stereochemistry .

Hydrolysis Reactions

This compound hydrolyzes in aqueous media to form benzyl alcohol and carbon dioxide:

-

Kinetics : Hydrolysis rates are pH-dependent, accelerating under basic conditions due to hydroxide ion attack.

Comparative Reactivity

Table 3: Rate Ratios (k_F/k_Cl) for Acyl Halides

| Compound | k_F/k_Cl (80% EtOH) | Mechanism |

|---|---|---|

| This compound | 1.46 | Addition–elimination |

| Benzyl chloroformate | 1.00 | Ionization |

| Benzoyl fluoride | 15.2 | Addition–elimination |

Comparison with Similar Compounds

Benzyl Chloroformate (C₈H₇ClO₂)

Structural Similarity : Both compounds share a benzyl ester group but differ in the halogen (F vs. Cl).

Mechanistic Divergence :

- Benzyl chloroformate exhibits dual mechanisms: Ionization Pathway: Dominates in highly ionizing solvents (e.g., 70% TFE), with solvolysis–decomposition ratios of 1.04–1.20 . Addition–Elimination: Operates in nucleophilic solvents (e.g., ethanol).

- Benzyl fluoroformate exclusively follows addition–elimination across all solvents due to the stronger C–F bond and reduced leaving-group ability of fluoride .

Rate Constants (kF/kCl Ratios) :

| Solvent | kF/kCl (Benzyl) | kF/kCl (n-Octyl) |

|---|---|---|

| 100% Ethanol | 1.1 | 0.6 |

| 70% Ethanol | 14.6 | 15.0 |

| 70% TFE | 6.36 | – |

The higher kF/kCl ratios in this compound reflect its enhanced electrophilicity at the carbonyl carbon compared to the chloroformate.

n-Octyl Fluoroformate (C₉H₁₇FO₂)

Structural Influence : The n-octyl group, being less electron-withdrawing than benzyl, reduces electrophilicity at the acyl carbon.

Mechanistic Parallels :

Key Data :

Benzoyl Fluoride (C₇H₅FO)

Functional Group Contrast : Benzoyl fluoride lacks the ester oxygen, making it more electrophilic.

Mechanistic Overlap :

Rate Comparison :

| Solvent | log(k) this compound | log(k) Benzoyl Fluoride |

|---|---|---|

| 60T–40Eha | –1.98 | –2.15 |

| 20T–80Eha | 0.08 | –0.10 |

Structural and Solvent Effects on Reactivity

Solvent Nucleophilicity (NT) and Ionizing Power (YCl)

- High NT (e.g., ethanol): Favors nucleophilic attack, increasing kF/kCl ratios (up to 14.6 for this compound) .

Product Selectivity

- In TFE–ethanol mixtures, this compound shows ethanol selectivity (S = 0.036–0.043), as ethanol’s nucleophilicity outweighs TFE’s ionizing power .

- Chloroformates produce more ion-derived byproducts (e.g., benzyl chloride) in ionizing solvents .

Q & A

Advanced Question

- Base selection : Use non-nucleophilic bases (e.g., triethylamine) to neutralize HCl during synthesis, preventing unwanted nucleophilic attack on intermediates .

- Solvent control : Employ anhydrous dichloromethane to avoid hydrolysis.

- Temperature modulation : Maintain reactions at 0–5°C to suppress thermal decomposition (BzOCOF decomposes above 75°C ).

- Purification : Use flash chromatography under inert atmosphere to isolate products, as BzOCOF is moisture-sensitive .

What are the best practices for handling this compound in laboratory settings?

Basic Question

- Storage : Store at -20°C under argon in sealed containers to prevent hydrolysis .

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H314, H318 hazards) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .

- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose via regulated waste protocols .

How does solvent choice influence the solvolysis pathway of this compound?

Advanced Question

Solvent ionizing power (Y) and nucleophilicity (N) dictate mechanistic dominance:

- Polar aprotic solvents (e.g., acetone): Favor SN2 due to high N and moderate Y .

- Ionizing solvents (e.g., TFE/water): Promote ionization (higher l values), shifting toward SN1-like pathways.

- Fluorinated alcohols : Enhance Y but reduce N, complicating Grunwald-Winstein analysis; recalibrate parameters for accurate interpretation .

How is the extended Grunwald-Winstein equation applied to this compound solvolysis kinetics?

Basic Question

The equation is:

- Procedure :

- Measure rate constants (k) for BzOCOF in varied solvents.

- Assign Y and N values from literature (e.g., TFE-water mixtures ).

- Perform multivariate regression to derive l, m, and c (intercept). For BzOCOF, l = 1.43–1.57 and m = 0.70–0.76 .

- Compare l/m ratios to benchmark mechanisms (e.g., SN2 vs. SN1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.